molecular formula C10H12N4O4 B13395276 Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-

Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-

Cat. No.: B13395276
M. Wt: 252.23 g/mol
InChI Key: VGONTNSXDCQUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- (commonly referred to as deoxyinosine) is a purine nucleoside analog comprising hypoxanthine linked to a 2-deoxy-beta-D-erythro-pentofuranosyl sugar moiety via a β-N9 glycosidic bond . Its chemical formula is C₁₀H₁₂N₄O₄, and it is structurally characterized by the absence of a hydroxyl group at the 2'-position of the ribose sugar, distinguishing it from inosine (which retains the 2'-OH group). This deoxygenation enhances metabolic stability, making it a substrate for enzymes like bacterial purine nucleoside phosphorylases . The compound is pivotal in biochemical studies, particularly in understanding nucleotide salvage pathways and as a precursor for synthetic nucleoside analogs with antiviral or antitumor properties .

Properties

IUPAC Name

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONTNSXDCQUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Activation of Sugar Donor:
    The sugar precursor, usually a 2-deoxy-α/β-D-erythro-pentofuranosyl derivative, is activated through halogenation or formation of a glycosyl donor such as a trichloroacetimidate or a thioglycoside.
    For example, the preparation of 2-deoxy-α/β-D-erythro-pentofuranosyl halides (chlorides or bromides) is a common approach.

  • Glycosylation Reaction:
    The hypoxanthine base, protected at N-1 and N-7 positions, is reacted with the activated sugar donor under Lewis acid catalysis (e.g., BF₃·OEt₂, TMSOTf).
    This step is optimized to favor the N-9 glycosidic linkage, often employing low temperatures and anhydrous conditions to improve yield and stereoselectivity.

  • Regioselectivity and Stereoselectivity:
    The process aims to produce predominantly the β-anomer, which is biologically relevant. The stereochemistry is controlled by the configuration of the sugar donor and the reaction conditions.

Research Data:

  • A study demonstrated that using 2-deoxy-α/β-D-erythro-pentofuranosyl halides with hypoxanthine in the presence of Lewis acids yields the N-9 glycosylated product with high regio- and stereoselectivity.

Preparation of Deoxy Sugar Derivative

The deoxy sugar component, 2-deoxy-β-D-erythro-pentofuranose , is synthesized via multi-step procedures starting from commercially available D-erythrose or related sugars.

Key Steps:

Research Data:

  • The synthesis of Hoffer's sugar (a key intermediate) involves acetalation, esterification, and chlorination steps, yielding the halogenated sugar suitable for glycosylation.

Optimization of Glycosylation Conditions

Recent research emphasizes the importance of reaction conditions to maximize yield and stereoselectivity:

Parameter Typical Range / Conditions Effect
Lewis acid catalyst BF₃·OEt₂, TMSOTf Promotes glycosylation, influences stereochemistry
Temperature -78°C to 0°C Enhances selectivity and yield
Solvent Dichloromethane, diethyl ether Solvent polarity affects reaction outcome
Protecting groups Benzoyl, acetyl, or p-toluoyl groups Influence regioselectivity and stability

Final Deprotection and Purification

Post-glycosylation, the compound undergoes:

  • Deprotection:
    Removal of protecting groups under mild conditions (e.g., methanolic ammonia, sodium methoxide).

  • Purification:
    Chromatography (silica gel or reverse-phase HPLC) to isolate the pure nucleoside.

Research Data:

  • The improved synthesis of hypoxanthine nucleosides involves avoiding harsh conditions that can cause degradation, with purification often achieved via preparative HPLC.

Alternative Synthetic Routes

  • Enzymatic Synthesis:
    Enzymes such as purine nucleoside phosphorylases can catalyze the formation of hypoxanthine nucleosides from hypoxanthine and sugar phosphates, offering regio- and stereoselectivity under mild conditions.

  • Solid-Phase Synthesis:
    Recent advances include solid-phase methods for nucleoside synthesis, improving efficiency and scalability.

Summary Table: Key Preparation Methods

Method Type Description Advantages
Chemical Glycosylation Activation of sugar donor + Lewis acid catalysis High regio- and stereoselectivity
Deoxy Sugar Synthesis Multi-step synthesis from D-erythrose derivatives Controlled deoxygenation
Enzymatic Synthesis Enzymatic catalysis using nucleoside phosphorylases Mild conditions, high selectivity
Solid-Phase Synthesis Automated synthesis on solid supports Scalability, automation

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyrolytic graphite and glassy carbon electrodes are commonly used for the oxidation of 2’-deoxyinosine.

    Substitution: Nucleophilic substitution reactions often require mild conditions and specific nucleophiles to achieve the desired products.

Major Products Formed

Scientific Research Applications

Deoxyinosine, also known as Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-, is a nucleoside that consists of hypoxanthine attached to a deoxyribose ring via a beta-N9-glycosidic bond . The compound is also known as 2'-Deoxyinosine . Deoxyinosine has several potential applications, particularly in the medicinal field as antiviral and anticancer agents .

Scientific Research Applications

Regiospecific Glycosylation
Methods have been developed for the regiospecific and stereoselective synthesis of 9-β anomeric purine nucleoside analogs . These methods involve glycosylating a 6-(azolyl)purine at the N-9 position and then displacing the 6-(azolyl) group with a nucleophile to yield an N-9 purine nucleoside . This process allows for the efficient production of 9-β-D- or L-purine nucleosides, including adenosines, guanosines, inosines, and their substituted derivatives, as well as deoxynucleosides like deoxyadenosines, deoxyguanosines, and deoxyinosines .

Antiviral and Anticancer Applications
Purine nucleoside derivatives can be selectively incorporated into viral DNA or RNA, inhibiting the replication of viral DNA or RNA . These derivatives are effective in treating viral infectious diseases such as herpesvirus, herpes zoster, AIDS, hepatitis, and cytomegalovirus . Similarly, the incorporation of nucleoside derivatives into the DNA or RNA of cancer cells can lead to tumor cell death, offering a potential treatment for neoplastic diseases .

Several purine derivatives with a substituent in the 9-position, such as acyclovir, ganciclovir, and famciclovir, have known antiviral activity . Additionally, purine derivatives like cladribine, fludarabine, and clofarabine are used for their anticancer activity .

Synthesis of Nucleoside Analogs
Deoxyinosine is also relevant in the synthesis of nucleoside analogs. A synthesis of 9-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)adenine and -hypoxanthine has been described . Another study focuses on the structure-activity relationships of 2'-deoxy-2',2'-difluoro-β-l-erythro-pentofuranosyl nucleosides . One such nucleoside, 9-(2'-deoxy-2',2'-difluoro-β-l-erythro-pentofuranosyl)adenine, showed moderate activity against HIV-1 .

Table of Applications

ApplicationDescription
Regiospecific GlycosylationUsed in methods for the stereoselective synthesis of 9-β anomeric purine nucleoside analogs, enabling efficient access to various purine nucleosides and deoxynucleosides .
Antiviral AgentsPurine nucleoside derivatives can inhibit viral DNA or RNA replication, making them effective in treating viral infections like herpesvirus, herpes zoster, AIDS, hepatitis, and cytomegalovirus .
Anticancer AgentsNucleoside derivatives can be incorporated into the DNA or RNA of cancer cells, leading to tumor cell death and potential treatment for neoplastic diseases .
Synthesis of Nucleoside AnalogsUtilized in the synthesis of compounds like 9-(2-deoxy-2-fluoro-.beta.-D-arabinofuranosyl)adenine and -hypoxanthine . Also relevant in research concerning the structure-activity relationships of 2'-deoxy-2',2'-difluoro-β-l-erythro-pentofuranosyl nucleosides, with some showing activity against HIV-1 .

Mechanism of Action

2’-Deoxyinosine exerts its effects primarily through its incorporation into DNA. It can arise from the deamination of adenosine and subsequently participate in various biochemical pathways. The enzyme adenosine deaminase plays a crucial role in this process by converting adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine . This conversion is essential for maintaining the balance of nucleosides in the cell and preventing the accumulation of toxic intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of deoxyinosine are best understood through comparisons with related nucleoside analogs. Key compounds include fluorinated anti-HIV agents, thiopurine derivatives, acyclic phosphonates, and arabinofuranosyl analogs. Below is a detailed analysis:

Anti-HIV Nucleoside Analogs

Compound: 9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine (2'-F-dd-aral)

  • Structural Modifications: 2'-fluoro and 3'-deoxy substitutions in a threo-pentofuranosyl sugar .
  • Biological Activity : Demonstrates anti-HIV activity due to inhibition of reverse transcriptase.
  • Conformational Data : The sugar adopts a mixture of C2'-endo (60%) and C3'-endo (40%) pucker conformations, with anti χCN glycosyl torsion angles. The C4'-C5' bond adopts gauche(+)-gauche(-) or trans-gauche(+) conformations depending on the pucker .
  • Key Difference: Fluorination enhances resistance to enzymatic degradation compared to deoxyinosine, but the threo-configuration alters sugar pucker dynamics, affecting binding affinity .

Thiopurine Derivatives

Compound: 9-(6'-Deoxy-alpha-L-talofuranosyl)-6-thiopurine

  • Structural Modifications: 6-thio substitution and alpha-L-talofuranosyl sugar .
  • Biological Activity: Exhibits antitumor activity against L1210 leukemia cells (IC₅₀ = 12 µM in vitro) but lacks inhibition of purine nucleoside phosphorylase, unlike its β-D-allofuranosyl counterpart .
  • Key Difference: The 6-thio group increases cytotoxicity, while the talofuranosyl sugar’s stereochemistry reduces enzyme recognition compared to deoxyinosine’s erythro-configuration .

Acyclic Nucleoside Phosphonates (ANPs)

Compound: 9-[N-(3-methoxy-3-oxopropyl)-N-(2-phosphonoethyl)-2-aminoethyl]hypoxanthine

  • Structural Modifications : Acyclic phosphonate side chain replacing the sugar ring .
  • Biological Activity : Potent inhibitor of Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (PfHGXPRT) with >1,000-fold selectivity over human HGPRT .
  • Key Difference : The absence of a sugar ring eliminates conformational variability, enabling selective targeting of parasitic enzymes .

Arabinofuranosyl Analogs

Compound: 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)hypoxanthine

  • Structural Modifications: 2'-fluoro substitution in arabinofuranosyl sugar .
  • Synthesis Challenges: The 2'-fluoro group sterically hinders nucleophilic attack during glycosylation, slowing reaction kinetics compared to deoxyinosine synthesis .
  • Conformational Data: Prefers C3'-endo sugar pucker, contrasting with deoxyinosine’s flexibility. This shift impacts base-pairing in nucleic acid analogs .

Structural and Functional Data Tables

Table 1: Structural and Conformational Comparison

Compound Sugar Configuration Modifications Sugar Pucker Biological Target
Deoxyinosine β-D-erythro-pentofuranosyl 2'-deoxy Flexible Bacterial enzymes
2'-F-dd-aral β-D-threo-pentofuranosyl 2'-F, 3'-deoxy C2'-endo/C3'-endo HIV reverse transcriptase
9-(6'-Deoxy-α-L-talofuranosyl)-6-thiopurine α-L-talofuranosyl 6-thio, 6'-deoxy Not reported L1210 tumor cells
2'-Fluoro-arabinosyl hypoxanthine β-D-arabinofuranosyl 2'-F C3'-endo dominant Antiviral targets

Research Findings and Implications

  • Conformational Flexibility: Deoxyinosine’s sugar pucker flexibility contrasts with fluorinated analogs (e.g., 2'-F-dd-aral), where C2'-endo/C3'-endo mixtures influence antiviral potency .
  • Stereochemical Impact: The α-L-talofuranosyl configuration in thiopurine derivatives reduces enzyme recognition, highlighting the importance of sugar stereochemistry in drug design .
  • Synthetic Challenges: Fluorination at the 2'-position (e.g., arabinofuranosyl analogs) introduces steric and electronic barriers, necessitating optimized glycosylation strategies .

Biological Activity

Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-, commonly referred to as deoxyinosine, is a purine nucleoside formed by the attachment of hypoxanthine to a 2-deoxy-D-ribose sugar. This compound plays a significant role in cellular metabolism, particularly within the purine salvage pathway, which is crucial for the synthesis of DNA and RNA. The following sections will explore its biological activity, mechanisms of action, and implications in various physiological processes.

Chemical Structure and Properties

  • Chemical Formula : C10H12N4O4
  • Molecular Weight : Approximately 252.23 g/mol
  • Structure : Comprises a hypoxanthine base linked to a deoxyribose sugar via a beta-N9-glycosidic bond.

Biological Functions

  • Role in Nucleic Acid Metabolism :
    • Deoxyinosine is integral to the synthesis of nucleic acids, contributing to cellular functions such as growth and division. It is particularly important for organisms with adenosine deaminase deficiency, leading to severe combined immunodeficiency due to toxic metabolite accumulation, including deoxyinosine .
  • Purine Salvage Pathway :
    • The compound is essential for recycling purines in cells, facilitating the conversion of hypoxanthine into inosine monophosphate (IMP) through the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .
  • Physiological Implications :
    • Deoxyinosine has been implicated in various physiological processes, including muscle function and immune response. Its metabolism can influence the levels of other nucleotides and thus affect overall cellular health .

Deoxyinosine's biological activity is mediated through several mechanisms:

  • Enzymatic Interactions :
    • Interaction studies have highlighted its role in metabolic pathways involving enzymes such as adenosine deaminase and purine nucleoside phosphorylase. These interactions are crucial for understanding its role in cellular metabolism and potential therapeutic applications .
  • DNA Incorporation :
    • Research indicates that defects in purine nucleotide metabolism can lead to substantial incorporation of hypoxanthine into DNA and RNA. This incorporation can result in miscoding and mutagenicity within nucleic acids, potentially leading to genetic disorders .

Case Studies

  • Adenosine Deaminase Deficiency :
    • In individuals with adenosine deaminase deficiency, the accumulation of deoxyinosine has been linked to severe immunodeficiency due to toxic metabolite buildup. This condition underscores the importance of deoxyinosine in maintaining immune function .
  • Cancer Research :
    • Studies on human tumor cell lines have shown differential uptake of hypoxanthine among sensitive and insensitive lines to certain inhibitors. This suggests that deoxyinosine may play a role in cancer cell metabolism and could be targeted for therapeutic interventions .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Features
InosinePurine NucleosideContains ribose sugar; found in RNA
AdenosinePurine NucleosideCritical for energy transfer
GuanosinePurine NucleosideInvolved in protein synthesis
9-(2-Deoxy-2-methylene-beta-D-erythro-pentofuranosyl)hypoxanthineModified HypoxanthineAlters biological activity

Deoxyinosine is unique due to its specific attachment to the deoxyribose sugar, differentiating it from other purines that are predominantly associated with RNA or energy transfer processes .

Q & A

Basic Research Questions

Q. What is the chemical identification of Hypoxanthine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-, and how is it distinguished from related nucleosides?

  • Answer : The compound is a purine nucleoside analog with the molecular formula C₁₀H₁₂N₄O₄ (MW: 252.23 g/mol) and CAS number 890-38-0 . It is structurally characterized by a hypoxanthine base linked to a 2-deoxy-β-D-ribofuranose sugar via an N-9 glycosidic bond. Key identifiers include its IUPAC name, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purin-6-one, and synonyms like 2′-deoxyinosine or hypoxanthine deoxyriboside. Differentiation from arabinosyl or ribosyl analogs (e.g., inosine) requires nuclear magnetic resonance (NMR) analysis of sugar configuration and mass spectrometry for molecular weight confirmation .

Q. What are the established synthetic routes for Hypoxanthine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-?

  • Answer : Two primary methods are reported:

  • Enzymatic transglycosylation : Hypoxanthine is condensed with 2-deoxy-D-ribofuranose-1-phosphate using purine nucleoside phosphorylase (PNP). This method achieves high regioselectivity for the N-9 position but requires optimization of phosphate donor stability and reaction pH to minimize depurination .
  • Chemical synthesis : Tosylation of inosine derivatives (e.g., 5'-O-benzoylinosine) followed by elimination reactions yields 2′-deoxyinosine. However, side reactions like depurination reduce yields (~60%), necessitating chromatographic purification .

Advanced Research Questions

Q. How do regioselectivity challenges in N-7 vs. N-9 glycosidic bond formation impact synthesis optimization?

  • Answer : Hypoxanthine’s tautomeric equilibrium allows nucleophilic attack at N-7 or N-8. Enzymatic synthesis favors N-9 due to steric and electronic interactions between the C-6 carbonyl group and the sugar’s α-1-O-phosphate. In contrast, chemical routes under basic conditions may form N-7 intermediates (kinetic products), which isomerize to N-9 over time. HPLC monitoring and kinetic studies are critical to track regioselectivity, with enzymatic methods achieving >95% N-9 specificity .
  • Table 1 : Regioselectivity in synthesis methods

MethodN-9 YieldN-7 YieldKey Challenge
Enzymatic67–89%<1%Phosphate donor stability
Chemical (tosyl)37–55%5–10%Depurination side reactions

Q. What methodological approaches resolve contradictions in DNA frameshift mutagenesis studies involving this compound?

  • Answer : When incorporated into DNA, the compound can induce frameshifts due to its non-canonical base pairing. Contradictions in mutagenesis frequency (e.g., ~2 × 10⁻² mutations/base in PCR studies) are addressed via:

  • NMR structural analysis : Reveals extrahelical positioning of the hypoxanthine residue, disrupting base stacking. The cis/trans isomer ratio (3:2) at the lesion site is quantified using ¹H-¹H NOESY .
  • Restrained molecular dynamics (MD) : Simulates backbone conformational changes (e.g., altered phosphodiester torsion angles) to explain replication errors .
  • Primer extension assays : Measure polymerase fidelity using triphosphate derivatives, showing preferential misincorporation opposite adenine or thymine .

Q. How does the compound’s electronic structure influence its interaction with DNA repair enzymes?

  • Answer : The hypoxanthine base’s electron-deficient C-6 carbonyl group forms hydrogen bonds with repair enzymes (e.g., alkyladenine DNA glycosylase). Density functional theory (DFT) calculations and X-ray crystallography reveal that the 2′-deoxyribose sugar enhances enzyme binding by reducing steric hindrance compared to ribose analogs. Competitive inhibition assays (IC₅₀ ~10 µM) and fluorescence quenching studies further validate these interactions .

Methodological Resources

  • Spectral Data :

    • UV-Vis : λmax = 248.5 nm (ε = 12,300 M⁻¹cm⁻¹ at pH 6) .
    • ¹H/³¹P NMR : Key signals include δ 8.35 ppm (H-8), δ 6.10 ppm (H-1′), and δ -1.2 ppm (backbone phosphate) .
  • Analytical Workflow :

    • Synthesis Validation : HPLC (C18 column, 0.1% TFA/MeCN gradient) with UV detection .
    • DNA Interaction Studies : Electrophoretic mobility shift assays (EMSAs) and capillary HPLC-ESI-MS/MS for adduct quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.